molecular formula C6H9N3O B2898917 (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol CAS No. 1369805-07-1

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

Cat. No.: B2898917
CAS No.: 1369805-07-1
M. Wt: 139.158
InChI Key: OKLMNNIODAMXJU-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a heterocyclic compound that features a unique triazole ring fused with a pyrrole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it binds to receptor-interacting protein kinase 1 (RIPK1) and inhibits its activity. This prevents the formation of necrosomes and the subsequent cascade of phosphorylation events that lead to programmed cell death . The compound’s ability to bind to the allosteric pocket of RIPK1 highlights its specificity and potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a necroptosis inhibitor sets it apart from other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMNNIODAMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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